1,4-Dioxane-2,3-diol

Catalog No.
S1547133
CAS No.
4845-50-5
M.F
C4H8O4
M. Wt
120.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxane-2,3-diol

CAS Number

4845-50-5

Product Name

1,4-Dioxane-2,3-diol

IUPAC Name

1,4-dioxane-2,3-diol

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2

InChI Key

YLVACWCCJCZITJ-UHFFFAOYSA-N

SMILES

C1COC(C(O1)O)O

Canonical SMILES

C1COC(C(O1)O)O

Precursor for Organic Synthesis:

,4-Dioxane-2,3-diol can be used as a starting material for the synthesis of other valuable organic compounds. Its six-membered ring structure with two hydroxyl groups can be manipulated through various chemical reactions to generate diverse functional groups and complex molecules.

For example, research has shown its utility as a precursor for the synthesis of 2,3-dimethylene-1,4-dioxane, a key intermediate for the production of biologically important materials like 3,4-ethylenedioxythiophene (EDOT) used in organic electronics [].

Potential Pharmaceutical Applications:

Limited studies have explored the potential therapeutic applications of 1,4-Dioxane-2,3-diol. Some research suggests its derivatives might exhibit anti-inflammatory or anti-tumor properties, but further investigation is needed to understand its potential benefits and safety profile [].

Research into Environmental Remediation:

Recent studies have investigated the potential use of 1,4-Dioxane-2,3-diol in degrading environmental pollutants. Research suggests it might act as a substrate for specific enzymes, leading to the breakdown of certain contaminants []. However, further research is needed to determine its effectiveness and practical applications in environmental remediation.

1,4-Dioxane-2,3-diol is a chemical compound with the molecular formula C₄H₈O₄ and a CAS number of 4845-50-5. This compound features a dioxane ring, characterized by two ether groups and two hydroxyl groups located at the 2 and 3 positions. Its structure can be represented as follows:

text
O / \ C C / \ O O \ / C---C

1,4-Dioxane-2,3-diol is known for its potential applications in various fields including organic synthesis and medicinal chemistry due to its unique structural properties.

, notably:

  • Dehydration Reactions: Under acidic conditions, it can undergo dehydration to form cyclic ethers or other derivatives.
  • Oxidation: It can be oxidized to form dicarbonyl compounds.
  • Glycosylation: It serves as a glycosyl donor in the synthesis of disaccharides and nucleosides through regioselective O-glycosylation reactions .

These reactions highlight its versatility as a reagent in organic synthesis.

Several synthesis methods for 1,4-Dioxane-2,3-diol have been reported:

  • Hydroxylation of Dioxane Derivatives: This method involves the reaction of dioxane derivatives with hydroxylating agents under controlled conditions.
  • Chemical Reduction: The reduction of suitable precursors can yield 1,4-Dioxane-2,3-diol. For instance, using sodium borohydride as a reducing agent has been documented .
  • Regioselective Glycosylation: In synthetic pathways for nucleosides, 1,4-Dioxane-2,3-diol is often employed as an intermediate during glycosylation processes .

These methods showcase the compound's role in both synthetic organic chemistry and biochemistry.

1,4-Dioxane-2,3-diol finds applications in various areas:

  • Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
  • Pharmaceutical Chemistry: The compound is involved in the preparation of nucleoside analogs that may have medicinal properties.
  • Material Science: It may serve as a building block for polymers or other materials due to its functional groups.

Interaction studies involving 1,4-Dioxane-2,3-diol primarily focus on its reactivity with other chemical species during synthesis. For example:

  • In glycosylation reactions, it interacts with boronic acids to temporarily protect hydroxyl groups during the formation of disaccharide nucleosides .
  • Its behavior under different pH conditions has been studied to understand its stability and reactivity in various environments .

These interactions are crucial for optimizing synthetic routes involving this compound.

1,4-Dioxane-2,3-diol shares similarities with several compounds due to its structural features. Some notable similar compounds include:

Compound NameMolecular FormulaUnique Features
1,4-DioxaneC₄H₈O₂Contains only one hydroxyl group
1,3-DioxolaneC₄H₈O₂Features a five-membered ring structure
Ethylene GlycolC₂H₆O₂Two hydroxyl groups but lacks dioxane ring
GlycerolC₃H₈O₃Three hydroxyl groups; used in pharmaceuticals

Uniqueness of 1,4-Dioxane-2,3-diol

The uniqueness of 1,4-Dioxane-2,3-diol lies in its combination of a dioxane ring structure with two hydroxyl groups at specific positions. This configuration allows it to participate effectively in various

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4845-50-5

General Manufacturing Information

Paper manufacturing
1,4-Dioxane-2,3-diol: ACTIVE

Dates

Modify: 2023-08-15

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